molecular formula C11H14N2O3 B14960404 4-(2-Ethoxyacetamido)benzamide

4-(2-Ethoxyacetamido)benzamide

Cat. No.: B14960404
M. Wt: 222.24 g/mol
InChI Key: OKXGKNZOMSSCGV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyacetamido)benzamide is a substituted benzamide derivative characterized by a 2-ethoxyacetamido group at the para position of the benzamide scaffold. For instance, benzamide analogues are typically synthesized via condensation reactions between aminobenzoic acid derivatives and acyl chlorides or activated carboxylic acids in aprotic solvents like tetrahydrofuran (THF) or methanol, often using bases such as Na₂CO₃ or triethylamine to drive the reaction . Amide derivatives, including benzamides, are widely explored for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-[(2-ethoxyacetyl)amino]benzamide

InChI

InChI=1S/C11H14N2O3/c1-2-16-7-10(14)13-9-5-3-8(4-6-9)11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14)

InChI Key

OKXGKNZOMSSCGV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Ethoxyacetamido)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyacetamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Ethoxyacetamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyacetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, benzamide derivatives are known to inhibit enzymes like trypsin and urokinase-type plasminogen activator .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 4-(2-Ethoxyacetamido)benzamide : Features a 2-ethoxyacetamido group (–NH–CO–CH₂–O–C₂H₅) at the 4-position of the benzamide core.
  • 4-(4-Methylbenzamido)benzoic acid (2a-2e) : Contains a 4-methylbenzamido group (–NH–CO–C₆H₄–CH₃) at the 4-position, with a carboxylic acid moiety instead of an amide .
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Differs in the substitution pattern, with a 2-ethoxy-2-oxoacetamido group and a carboxylic acid at the 2-position of the benzene ring .
  • Compound 19e () : A complex benzamide with dual substituents, including a 4-ethoxyphenylacetamido group and a tetrahydroacridine moiety, designed for cholinesterase inhibition .

Physicochemical Properties

Compound Molecular Formula Melting Point Solubility Crystal Structure
This compound C₁₁H₁₃N₂O₃ Not reported Likely moderate in polar aprotic solvents Planar geometry inferred
4-(4-Methylbenzamido)benzoic acid C₁₅H₁₃NO₃ Reported* Ethanol-soluble Not available
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Not reported Recrystallized from methanol/water Planar, O–H⋯O hydrogen bonding
Compound 19e C₃₃H₄₀N₆O₂ Not reported Not reported Not available

Research Findings

Crystal Packing : The planar geometry and hydrogen-bonded chains observed in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () suggest that this compound may adopt similar intermolecular interactions, influencing solubility and stability .

Synthetic Scalability : and highlight the scalability of benzamide synthesis under mild conditions, supporting the feasibility of large-scale production for the target compound .

Structure-Activity Relationships (SAR) : Bulky substituents (e.g., tetrahydroacridine in 19e) enhance target selectivity, while smaller groups (e.g., ethoxy) may improve membrane permeability .

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